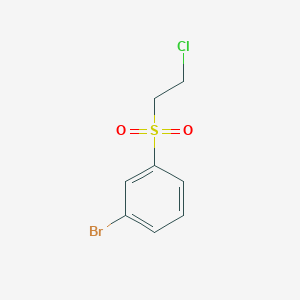

1-Bromo-3-(2-chloroethanesulfonyl)benzene

Description

1-Bromo-3-(2-chloroethanesulfonyl)benzene is a halogenated aromatic compound featuring a bromine atom at the para position and a 2-chloroethanesulfonyl group at the meta position relative to the benzene ring. The sulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s electronic properties and reactivity. For example, brominated aromatic compounds are often synthesized using brominating agents like BBr₃ under controlled conditions , while sulfonyl groups are introduced via sulfonation or nucleophilic substitution reactions with sulfonyl chlorides .

The compound’s molecular weight can be estimated as ~289.53 g/mol (C₈H₇BrClO₂S), and its reactivity is expected to align with bromobenzenes bearing electron-withdrawing substituents. Such derivatives are frequently employed in cross-coupling reactions (e.g., Suzuki-Miyaura) or as intermediates in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

1-bromo-3-(2-chloroethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLJZDTWDRQGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(2-chloroethanesulfonyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-(2-chloroethanesulfonyl)benzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-chloroethanesulfonyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, where electrophiles such as nitronium ion (NO2+) or sulfonium ion (SO3H+) replace a hydrogen atom on the ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) are used under acidic conditions.

Major Products Formed

Nucleophilic Substitution: Products include 3-(2-chloroethanesulfonyl)phenol, 3-(2-chloroethanesulfonyl)aniline, and other substituted derivatives.

Electrophilic Substitution: Products include nitro- and sulfonyl-substituted benzene derivatives.

Reduction: Products include alcohols and amines derived from the reduction of the sulfonyl group.

Scientific Research Applications

1-Bromo-3-(2-chloroethanesulfonyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.

Medicine: It is explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-chloroethanesulfonyl)benzene involves its reactivity with nucleophiles. The bromine atom and the sulfonyl group make the compound highly reactive towards nucleophilic attack. This reactivity is utilized in various chemical reactions to modify or inhibit biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-Bromo-3-(2-chloroethanesulfonyl)benzene with structurally related compounds, emphasizing substituent effects on properties and reactivity:

Key Observations:

- Electronic Effects: The 2-chloroethanesulfonyl group in the target compound combines electron withdrawal (-SO₂) with moderate steric bulk (-CH₂CH₂Cl). This contrasts with methylsulfonyl derivatives (smaller, less steric) and trifluoromethoxy groups (stronger electron withdrawal) .

- Reactivity: Bromobenzenes with sulfonyl groups are prime candidates for cross-coupling reactions. For instance, 1-Bromo-3-(trifluoromethoxy)benzene achieves >90% yields in Pd-catalyzed imidazole couplings , suggesting the target compound may exhibit comparable reactivity if steric effects from the chloroethyl group are manageable.

- Safety and Handling: Chlorinated and brominated aromatics often require stringent safety protocols. 1-Bromo-3-chlorobenzene, for example, lacks full hazard classification data but likely demands precautions for halogen toxicity . The target compound’s 2-chloroethyl group may introduce additional lachrymatory or alkylating hazards compared to methyl or butyl sulfonyl analogs .

Biological Activity

Overview

1-Bromo-3-(2-chloroethanesulfonyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of a bromine atom and a chloroethanesulfonyl group, enhances its reactivity and applicability in various biochemical contexts.

Molecular Characteristics

- Molecular Formula : C₈H₈BrClO₂S

- Molecular Weight : 167.57 g/mol

- Structural Features : The compound features a bromine atom attached to a benzene ring, alongside a chloroethanesulfonyl moiety, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to several key mechanisms:

- Electrophilic Aromatic Substitution : The presence of the bromine atom facilitates electrophilic substitution reactions, allowing the compound to interact with various nucleophiles.

- Nucleophilic Aromatic Substitution : The chloroethanesulfonyl group can be replaced by nucleophiles, leading to the formation of diverse derivatives that may exhibit enhanced biological properties.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for specific cytochrome P450 enzymes:

- CYP1A2 Inhibition : It has shown significant inhibitory effects on CYP1A2, impacting drug metabolism and potentially altering pharmacokinetics.

- CYP2C9 Inhibition : Similar inhibitory effects have been observed on CYP2C9, which is crucial for the metabolism of various pharmaceuticals.

Antimicrobial Activity

A study demonstrated that derivatives of this compound possess notable antimicrobial properties against several bacterial strains. The halogenation pattern enhances its efficacy compared to non-halogenated analogs, making it a candidate for further development in antimicrobial therapies.

Anticancer Properties

Certain derivatives of this compound have been shown to induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell death pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives revealed that compounds with halogen substitutions exhibited enhanced activity against resistant bacterial strains. This suggests potential applications in treating infections caused by antibiotic-resistant bacteria.

- Cancer Cell Apoptosis : Research involving human cancer cell lines indicated that specific derivatives could effectively induce apoptosis through ROS generation. These findings highlight the compound's potential in cancer therapeutics.

Comparative Analysis with Similar Compounds

| Compound | CYP1A2 Inhibition | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 1-Bromo-3-(2-bromoethyl)benzene | Moderate | Low | Limited |

| 1-Bromo-3-(4-methylsulfonyl)benzene | No | Moderate | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.